molecular formula C25H22ClNO4 B2651609 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid CAS No. 268734-29-8

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-chlorophenyl)butanoic acid

Cat. No. B2651609
CAS RN: 268734-29-8
M. Wt: 435.9
InChI Key: RTGMPAHEDKUNFP-QGZVFWFLSA-N
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Description

The compound is a derivative of butanoic acid, which is a four-carbon fatty acid. It has an amine group that is carbonylated with a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a common protecting group used in peptide synthesis. The compound also has a 2-chlorophenyl group attached to the fourth carbon of the butanoic acid .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the Fmoc group. The Fmoc group is a large, aromatic group that would likely contribute significantly to the overall shape and properties of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the Fmoc and 2-chlorophenyl groups. For example, the compound would likely be relatively non-polar due to the presence of these large, aromatic groups .

Scientific Research Applications

Solid-Phase Peptide Synthesis Enhancement

The research introduces Xanthenylamide (XAL) handles, a method for solid-phase peptide synthesis, highlighting the use of [(9-Fluorenylmethyloxycarbonyl)amino]xanthen-2(or 3)-yl]oxy]alkanoic acid (XAL) handles. These handles enable the synthesis of C-terminal peptide amides under mild conditions, offering high yields and purities. This method is notably beneficial for acid-sensitive peptides and those containing tryptophan, which are prone to alkylation side reactions. XAL supports prove to be especially useful for peptides that require gentle handling due to the sensitivity of their sequences to harsh conditions, showcasing the chemical's role in facilitating complex peptide synthesis while minimizing side reactions and degradation (Han et al., 1996).

Nanotechnology: Surfactant for Carbon Nanotubes

N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the target molecule, have been applied as surfactants for carbon nanotubes (CNTs). This research demonstrates their role in creating enzymatically activated CNT surfactants that facilitate homogeneous aqueous nanotube dispersions. The study highlights the potential of these compounds in nanotechnology, particularly for the dispersion of carbon nanotubes in aqueous environments, which is crucial for their application in various fields, including electronics, medicine, and materials science (Cousins et al., 2009).

Fluorescence Probes for Reactive Oxygen Species Detection

The development of novel fluorescence probes, HPF and APF, designed for the selective detection of highly reactive oxygen species (hROS), such as hydroxyl radical and peroxidase intermediates, underscores another application. These probes are based on rhodamine and fluorescein chromophores, which are chemically akin to the compound . Their ability to distinguish specific reactive species with minimal interference showcases the compound's potential utility in biological and chemical studies to understand oxidative stress and its impacts on cellular processes (Setsukinai et al., 2003).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If this compound is intended to be a drug or a biological probe, its mechanism of action would depend on its target in the body .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a building block for peptide synthesis, future research could involve studying its reactivity and stability under various reaction conditions .

properties

IUPAC Name

(3R)-4-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO4/c26-23-12-6-1-7-16(23)13-17(14-24(28)29)27-25(30)31-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h1-12,17,22H,13-15H2,(H,27,30)(H,28,29)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGMPAHEDKUNFP-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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